7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a chloro group, hydroxyethyl group, and phenoxyphenyl group, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as chloroaniline, phenoxybenzaldehyde, and various reagents to introduce the hydroxyethyl and methyl groups. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyethyl groups may play a role in binding to these targets, while the phenoxyphenyl group could influence the compound’s overall reactivity and stability. Pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar compounds include other chloro-substituted chromeno[2,3-c]pyrroles and phenoxyphenyl derivatives. Compared to these compounds, 7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit unique properties due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and other interactions. This uniqueness could make it more effective in certain applications or provide different reactivity profiles.
Properties
Molecular Formula |
C26H20ClNO5 |
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Molecular Weight |
461.9 g/mol |
IUPAC Name |
7-chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20ClNO5/c1-15-12-21-19(14-20(15)27)24(30)22-23(28(10-11-29)26(31)25(22)33-21)16-6-5-9-18(13-16)32-17-7-3-2-4-8-17/h2-9,12-14,23,29H,10-11H2,1H3 |
InChI Key |
PUBKKPCGICZSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC5=CC=CC=C5)CCO |
Origin of Product |
United States |
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